![molecular formula C26H24O3 B12567941 1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] CAS No. 183586-85-8](/img/structure/B12567941.png)
1,1',1''-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] is a complex organic compound characterized by its unique structure, which includes three benzene rings connected via an ethane backbone
Preparation Methods
The synthesis of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethenyloxy)benzene with ethane-1,1,1-triyl trichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, using reagents like nitric acid and sulfuric acid, respectively.
Scientific Research Applications
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of advanced polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is utilized in the production of high-performance materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] involves its interaction with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can catalyze specific reactions. Additionally, its ability to undergo polymerization makes it valuable in creating materials with tailored properties.
Comparison with Similar Compounds
1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] can be compared with other similar compounds such as:
1,1,1-Tris(4-hydroxyphenyl)ethane: This compound has hydroxyl groups instead of ethenyloxy groups, leading to different reactivity and applications.
4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]:
The uniqueness of 1,1’,1’'-(Ethane-1,1,1-triyl)tris[4-(ethenyloxy)benzene] lies in its specific functional groups and the resulting properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
183586-85-8 |
|---|---|
Molecular Formula |
C26H24O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[1,1-bis(4-ethenoxyphenyl)ethyl]-4-ethenoxybenzene |
InChI |
InChI=1S/C26H24O3/c1-5-27-23-14-8-20(9-15-23)26(4,21-10-16-24(17-11-21)28-6-2)22-12-18-25(19-13-22)29-7-3/h5-19H,1-3H2,4H3 |
InChI Key |
SAMQNKXVICGONA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC=C)(C2=CC=C(C=C2)OC=C)C3=CC=C(C=C3)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


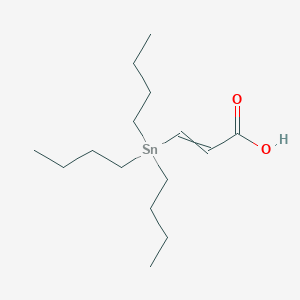

![Methanone, bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12567866.png)
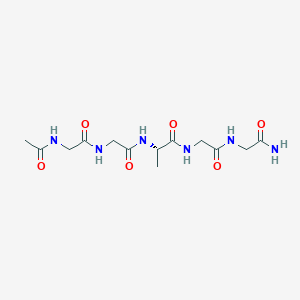
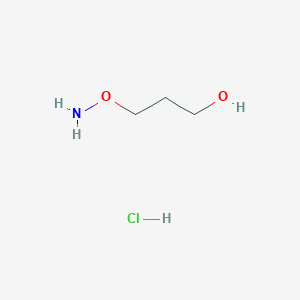
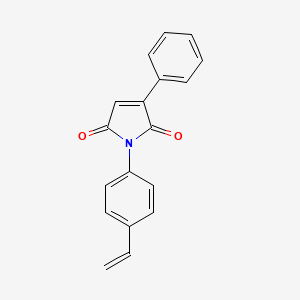
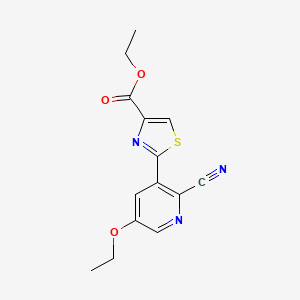
![1-(Butylamino)-3-[2-(ethenyloxy)ethoxy]propan-2-ol](/img/structure/B12567898.png)
![2-(3-Bromo-but-3-enyl)-[1,3]dioxolane](/img/structure/B12567904.png)
![3(2H)-Pyridinone, 1,6-dihydro-4-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567909.png)

![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(1H-indol-2-yl)-2-(trifluoromethyl)-](/img/structure/B12567930.png)
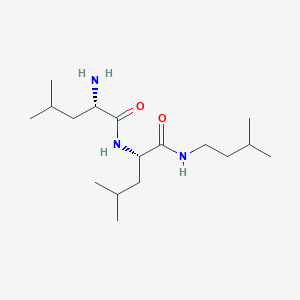
![1-[tert-Butyl(dimethyl)silyl]-3-(trimethylsilyl)prop-2-en-1-one](/img/structure/B12567940.png)
